
Butyl 4,4,4-tribromobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl 4,4,4-tribromobutanoate is an organic compound with the molecular formula C8H13Br3O2 It is a derivative of butanoic acid, where the hydrogen atoms at the fourth carbon position are replaced by bromine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of butyl 4,4,4-tribromobutanoate typically involves the bromination of butyl butanoate. The reaction is carried out in the presence of a brominating agent such as bromine (Br2) or a bromine-containing compound. The reaction conditions often include a solvent like carbon tetrachloride (CCl4) and a catalyst to facilitate the bromination process.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The process involves the continuous addition of butyl butanoate and bromine into the reactor, with the product being continuously removed and purified.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Reduction Reactions: The compound can be reduced to butyl butanoate by using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Elimination Reactions: Under certain conditions, this compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) in a polar solvent like water or ethanol.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) in anhydrous ether.
Elimination: Strong bases like potassium tert-butoxide (KOtBu) in a non-polar solvent.
Major Products Formed:
Substitution: Products like butyl 4-hydroxybutanoate or butyl 4-aminobutanoate.
Reduction: Butyl butanoate.
Elimination: Alkenes such as butyl 3-bromo-2-butenoate.
Aplicaciones Científicas De Investigación
Butyl 4,4,4-tribromobutanoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of brominated compounds.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of flame retardants and other brominated products.
Mecanismo De Acción
The mechanism of action of butyl 4,4,4-tribromobutanoate involves its interaction with nucleophiles and electrophiles. The bromine atoms in the compound make it highly reactive towards nucleophiles, leading to substitution reactions. The compound can also act as an electrophile in reactions with strong nucleophiles, facilitating the formation of new chemical bonds.
Comparación Con Compuestos Similares
Butyl butanoate: A non-brominated analog used in flavorings and fragrances.
Butyl 4-bromobutanoate: A mono-brominated analog with similar reactivity but different applications.
Butyl 2,2,2-tribromoacetate: Another tribrominated ester with distinct chemical properties.
Uniqueness: Butyl 4,4,4-tribromobutanoate is unique due to the presence of three bromine atoms at the fourth carbon position, which significantly enhances its reactivity compared to its non-brominated and mono-brominated analogs. This makes it a valuable reagent in organic synthesis and industrial applications.
Propiedades
Número CAS |
6292-47-3 |
|---|---|
Fórmula molecular |
C8H13Br3O2 |
Peso molecular |
380.90 g/mol |
Nombre IUPAC |
butyl 4,4,4-tribromobutanoate |
InChI |
InChI=1S/C8H13Br3O2/c1-2-3-6-13-7(12)4-5-8(9,10)11/h2-6H2,1H3 |
Clave InChI |
VHKPNXGXCFGLQX-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=O)CCC(Br)(Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


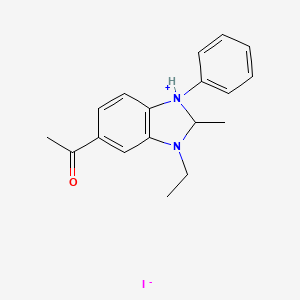
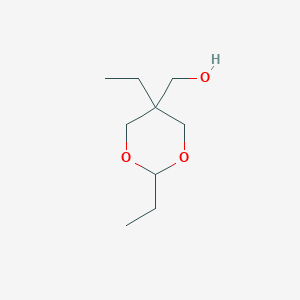
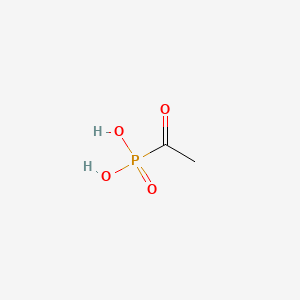

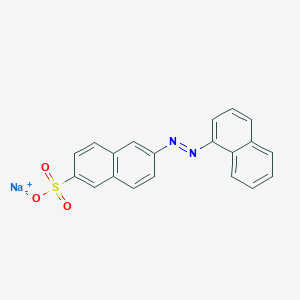
![3-(5-{[(3,5-Difluorophenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)-2-methyl-6-(trifluoromethyl)pyridine](/img/structure/B14733838.png)
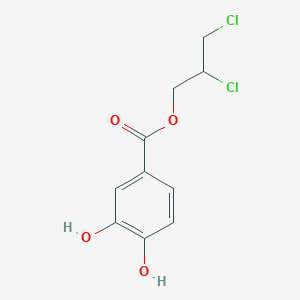
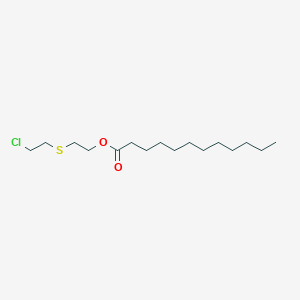
![2-(4-Chlorophenyl)-2-methoxy-1-oxaspiro[2.4]heptane](/img/structure/B14733862.png)
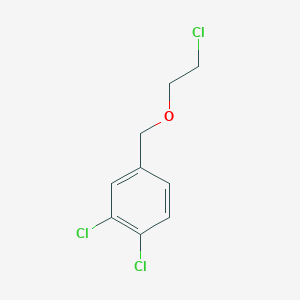
![4,6-Bis[(2,4-dichlorobenzyl)sulfanyl]pyrimidin-2-amine](/img/structure/B14733869.png)



